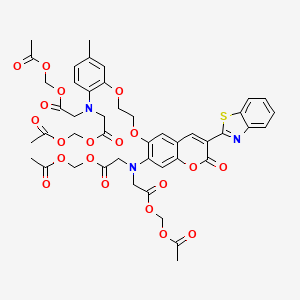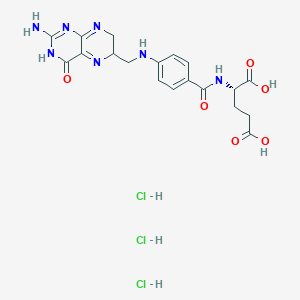
nor-6alpha-Oxycodol
Overview
Description
“nor-6alpha-Oxycodol” is an analytical reference material that is structurally similar to known opioids. It is a metabolite of oxycodone . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of “nor-6alpha-Oxycodol” is C17H21NO4, and it has a formula weight of 303.4 . The InChI code is InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17 (20)5-4-10 (19)15-16 (17,6-7-18-12)13 (9)14 (11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “nor-6alpha-Oxycodol” include a purity of ≥98%. It is a neat solid and has solubility in DMF: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml, and DMSO: 10 mg/ml .
Scientific Research Applications
Analytical Reference Material
Nor-6alpha-Oxycodol is an analytical reference material that is structurally similar to known opioids . It is used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of tests .
Forensic Applications
This compound is used in forensic chemistry and toxicology . It can be used to detect the presence of specific substances in samples, which can be crucial in legal cases .
Metabolite of Oxycodone
Nor-6alpha-Oxycodol is a metabolite of oxycodone . This means it is produced when the body metabolizes oxycodone. Understanding this metabolic pathway can help researchers understand how the body processes oxycodone, which can be useful in developing treatments for opioid addiction .
Research into Opioid Effects
As a compound structurally similar to known opioids, nor-6alpha-Oxycodol can be used in research to better understand the effects of opioids on the human body .
Drug Development
Understanding the properties and effects of nor-6alpha-Oxycodol could potentially contribute to the development of new drugs . For example, it could lead to the creation of new pain medications with fewer side effects .
Educational Use
Nor-6alpha-Oxycodol can be used in academic settings for educational purposes . For example, it can be used in demonstrations or experiments to teach students about chemical structures, reactions, and the properties of different compounds .
Mechanism of Action
Target of Action
Nor-6alpha-Oxycodol, also known as alpha-noroxycodol, is a metabolite of oxycodone . It is structurally similar to known opioids . The primary targets of nor-6alpha-Oxycodol are likely to be the same as those of oxycodone, which primarily targets the μ-opioid receptors .
Mode of Action
As a μ-opioid receptor agonist, nor-6alpha-Oxycodol is expected to bind to these receptors, leading to a decrease in the perception of pain
Biochemical Pathways
Oxycodone has been shown to cause an up-regulation in GABA B receptor expression in sensory neurons . These receptors are transported to their central terminals within the dorsal horn, reinforcing a presynaptic inhibition .
Pharmacokinetics
It is known that nor-6alpha-oxycodol is a metabolite of oxycodone . Oxycodone is primarily metabolized via cytochrome P450 (CYP) 3A-mediated N-demethylation . The metabolites derived from this pathway, including nor-6alpha-Oxycodol, account for 45% of the dose .
Result of Action
Given its structural similarity to known opioids, it is likely to have similar effects, such as analgesia .
Action Environment
The action, efficacy, and stability of nor-6alpha-Oxycodol can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors affecting drug metabolism. For instance, the presence of CYP3A inducers or inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone , and likely also its metabolites, including nor-6alpha-Oxycodol.
properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOOLJUSYSBAD-NZQXGWJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344992 | |
| Record name | nor-6alpha-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
nor-6alpha-Oxycodol | |
CAS RN |
116499-16-2 | |
| Record name | nor-6alpha-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)


![Bicyclo[2.2.1]heptane-2,7-diol, 7-acetate, [1R-(exo,syn)]- (9CI)](/img/no-structure.png)




